molecular formula C22H19ClF2O5 B11153797 ethyl 3-{6-chloro-7-[(2,4-difluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate

ethyl 3-{6-chloro-7-[(2,4-difluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate

Cat. No.: B11153797
M. Wt: 436.8 g/mol
InChI Key: HOYKAZPXCDWFJU-UHFFFAOYSA-N
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Description

Ethyl 3-{6-chloro-7-[(2,4-difluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{6-chloro-7-[(2,4-difluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Chromen-2-one Core: This is usually achieved through the condensation of salicylaldehyde derivatives with β-ketoesters under basic conditions.

    Introduction of the Chlorine Atom: Chlorination of the chromen-2-one core is carried out using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the 2,4-Difluorobenzyl Group: This step involves the nucleophilic substitution reaction between the chlorinated chromen-2-one and 2,4-difluorobenzyl alcohol in the presence of a base like potassium carbonate.

    Esterification: The final step involves the esterification of the resulting compound with ethyl bromoacetate under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{6-chloro-7-[(2,4-difluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-{6-chloro-7-[(2,4-difluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-{6-chloro-7-[(2,4-difluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate involves its interaction with various molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. For example, its interaction with oxidative stress pathways can lead to antioxidant effects, while its binding to microbial enzymes can result in antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-{6-chloro-7-[(2,4-difluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is unique due to its specific substitution pattern on the chromen-2-one core, which imparts distinct chemical and biological properties. Its combination of chlorine, difluorobenzyl, and ester groups makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C22H19ClF2O5

Molecular Weight

436.8 g/mol

IUPAC Name

ethyl 3-[6-chloro-7-[(2,4-difluorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]propanoate

InChI

InChI=1S/C22H19ClF2O5/c1-3-28-21(26)7-6-15-12(2)16-9-17(23)20(10-19(16)30-22(15)27)29-11-13-4-5-14(24)8-18(13)25/h4-5,8-10H,3,6-7,11H2,1-2H3

InChI Key

HOYKAZPXCDWFJU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C2=CC(=C(C=C2OC1=O)OCC3=C(C=C(C=C3)F)F)Cl)C

Origin of Product

United States

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